2-[1-(2-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-phenyl-N-(prop-2-en-1-yl)acetamide
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Overview
Description
N-ALLYL-2-[1-(2-METHOXYPHENYL)-2,4-DIOXO-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-3(2H)-YL]-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes an allyl group, a methoxyphenyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-2-[1-(2-METHOXYPHENYL)-2,4-DIOXO-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-3(2H)-YL]-N-PHENYLACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the allyl group, methoxyphenyl group, and phenylacetamide moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-2-[1-(2-METHOXYPHENYL)-2,4-DIOXO-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-3(2H)-YL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N-ALLYL-2-[1-(2-METHOXYPHENYL)-2,4-DIOXO-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-3(2H)-YL]-N-PHENYLACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-ALLYL-2-[1-(2-METHOXYPHENYL)-2,4-DIOXO-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-3(2H)-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-ALLYL-2-[1-(2-METHOXYPHENYL)-2,4-DIOXO-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-3(2H)-YL]-N-PHENYLACETAMIDE can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group may exhibit similar chemical reactivity and biological activities.
Phenylacetamide derivatives: These compounds may have comparable pharmacological properties and applications.
The uniqueness of N-ALLYL-2-[1-(2-METHOXYPHENYL)-2,4-DIOXO-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-3(2H)-YL]-N-PHENYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C25H22N4O4 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[1-(2-methoxyphenyl)-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-phenyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C25H22N4O4/c1-3-16-27(18-10-5-4-6-11-18)22(30)17-28-24(31)19-12-9-15-26-23(19)29(25(28)32)20-13-7-8-14-21(20)33-2/h3-15H,1,16-17H2,2H3 |
InChI Key |
GMCDWCDNNFQVFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=CC=N3)C(=O)N(C2=O)CC(=O)N(CC=C)C4=CC=CC=C4 |
Origin of Product |
United States |
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